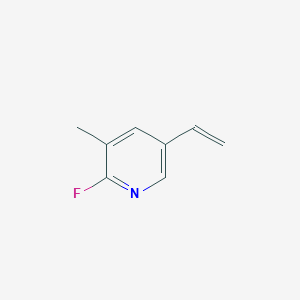![molecular formula C21H24FN3O7S B12065253 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid](/img/structure/B12065253.png)
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-シクロプロピル-6-フルオロ-8-メトキシ-4-オキソ-7-(1-スルホ-3,4,4a,5,7,7a-ヘキサヒドロ-2H-ピロロ[3,4-b]ピリジン-6-イル)キノリン-3-カルボン酸は、キノロン系化合物に属する複雑な有機化合物です。この化合物は、キノリン骨格、シクロプロピル基、フッ素原子、メトキシ基、およびスルホ置換ピロロピリジン部分を含む独自の構造が特徴です。その潜在的な生物活性のために、医薬品化学において大きな関心を集めています。
製法
合成経路と反応条件: 1-シクロプロピル-6-フルオロ-8-メトキシ-4-オキソ-7-(1-スルホ-3,4,4a,5,7,7a-ヘキサヒドロ-2H-ピロロ[3,4-b]ピリジン-6-イル)キノリン-3-カルボン酸の合成は、通常、容易に入手可能な前駆体から始まり、複数の手順を伴います。主な手順には以下が含まれます。
キノリン骨格の形成: これは、アニリン誘導体が酸触媒の存在下でケトンと反応するフリーデル・クラフツ反応によって達成できます。
シクロプロピル基の導入: これは、ジアゾ化合物と遷移金属触媒を用いるシクロプロパン化反応によって行われることが多いです。
メトキシ化: メトキシ基は、通常、メタノールと塩基を用いた求核置換反応によって導入されます。
スルホン化とピロロピリジン形成: これは、キノリン誘導体をスルホン化剤とピロロピリジン前駆体と制御された条件下で反応させることを伴います。
工業的製造方法: この化合物の工業的製造は、ラボでの合成方法をスケールアップし、収率と純度を高めるための反応条件を最適化し、安全および環境規制への準拠を確保することを伴います。連続フロー化学および自動合成プラットフォームは、効率性と再現性を高めるために使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the cyclopropyl group: This is often done via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Methoxylation: The methoxy group is typically introduced through a nucleophilic substitution reaction using methanol and a base.
Sulfonation and pyrrolopyridine formation: This involves the reaction of the quinoline derivative with a sulfonating agent and a pyrrolopyridine precursor under controlled conditions.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
反応の種類: 1-シクロプロピル-6-フルオロ-8-メトキシ-4-オキソ-7-(1-スルホ-3,4,4a,5,7,7a-ヘキサヒドロ-2H-ピロロ[3,4-b]ピリジン-6-イル)キノリン-3-カルボン酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を変更するために酸化することができます。
還元: 還元反応は、ケトン基をアルコールに変換したり、他の官能基を還元するために使用できます。
置換: 求核置換反応と求電子置換反応は、新しい置換基を導入したり、既存の置換基を置き換えたりするために使用できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的還元などの還元剤が頻繁に使用されます。
置換: ハロアルカン、スルホニルクロリド、さまざまな求核剤などの試薬を適切な条件下で使用できます。
主な生成物: これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化は追加の酸素含有官能基を持つキノリン誘導体を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
1-シクロプロピル-6-フルオロ-8-メトキシ-4-オキソ-7-(1-スルホ-3,4,4a,5,7,7a-ヘキサヒドロ-2H-ピロロ[3,4-b]ピリジン-6-イル)キノリン-3-カルボン酸は、以下を含む幅広い科学研究への応用があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、および分析研究における参照化合物として使用されます。
生物学: この化合物は、抗菌性、抗ウイルス性、抗癌性など、潜在的な生物活性を研究されています。
医学: 特に、細菌やウイルス感染症を標的とする新薬の開発において、潜在的な治療用途が調査されています。
産業: この化合物は、新しい材料の開発に、および他の貴重な化学物質の合成のための前駆体として使用できます。
科学的研究の応用
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting bacterial and viral infections.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
作用機序
1-シクロプロピル-6-フルオロ-8-メトキシ-4-オキソ-7-(1-スルホ-3,4,4a,5,7,7a-ヘキサヒドロ-2H-ピロロ[3,4-b]ピリジン-6-イル)キノリン-3-カルボン酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含み、その結果、生物学的経路の調節につながります。化合物のキノリン骨格と官能基により、これらの標的に結合し、それらの活性を阻害したり、機能を変更したりすることができます。これにより、必須の細胞プロセスが破壊され、望ましい治療効果が得られます。
類似化合物:
シプロフロキサシン: キノリン骨格は似ていますが、置換基が異なるフルオロキノロン系抗生物質。
モキシフロキサシン: メトキシ基と追加のフッ素原子を持つ別のフルオロキノロン。
レボフロキサシン: ステレオ化学と置換基が異なるフルオロキノロン。
独自性: 1-シクロプロピル-6-フルオロ-8-メトキシ-4-オキソ-7-(1-スルホ-3,4,4a,5,7,7a-ヘキサヒドロ-2H-ピロロ[3,4-b]ピリジン-6-イル)キノリン-3-カルボン酸は、官能基と構造的特徴の特定の組み合わせによりユニークであり、これにより独自の生物活性と化学反応性が得られます。スルホ置換ピロロピリジン部分は、他のフルオロキノロンとは異なり、効力、選択性、薬物動態特性の点で利点をもたらす可能性があります。
類似化合物との比較
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core but different substituents.
Moxifloxacin: Another fluoroquinolone with a methoxy group and additional fluorine atoms.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Uniqueness: 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its sulfo-substituted pyrrolopyridine moiety sets it apart from other fluoroquinolones, potentially offering advantages in terms of potency, selectivity, and pharmacokinetic properties.
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O7S/c1-32-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-15(22)18(20)23-8-11-3-2-6-25(16(11)10-23)33(29,30)31/h7,9,11-12,16H,2-6,8,10H2,1H3,(H,27,28)(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSMZVFHCRCXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
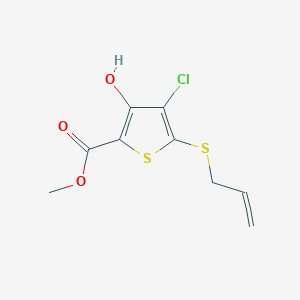
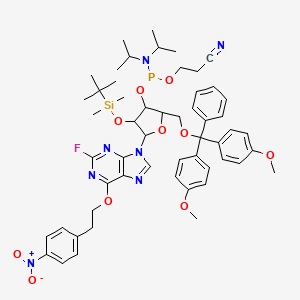


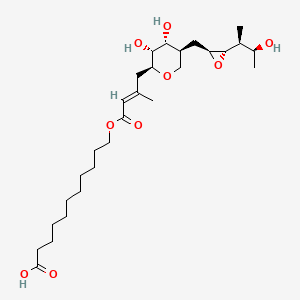
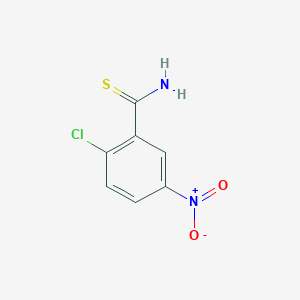
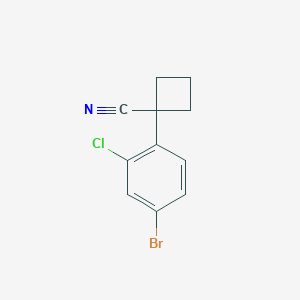
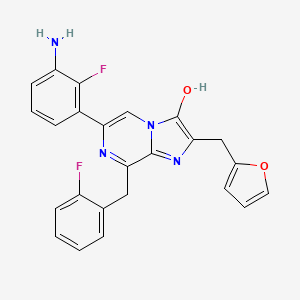

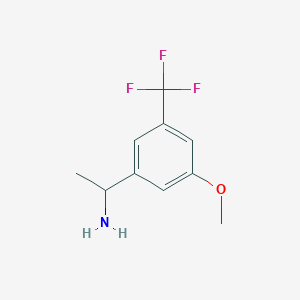

![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid](/img/structure/B12065235.png)
